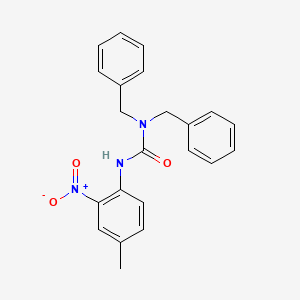
1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea is an organic compound with the molecular formula C22H21N3O3 and a molecular weight of 375.431 g/mol . This compound is characterized by its unique structure, which includes a urea moiety substituted with dibenzyl and a nitrophenyl group. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea typically involves the reaction of benzyl isocyanate with 4-methyl-2-nitroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: 1,1-Dibenzyl-3-(4-methyl-2-aminophenyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and urea moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
類似化合物との比較
Similar Compounds
- 1,1-Dibenzyl-3-(4-methyl-3-nitrophenyl)urea
- 1,1-Dibenzyl-3-(3-nitrophenyl)urea
- 1-Benzyl-3-(2-methyl-4-nitrophenyl)urea
Uniqueness
1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea is unique due to its specific substitution pattern on the phenyl ring and the presence of both dibenzyl and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C22H21N3O3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
1,1-dibenzyl-3-(4-methyl-2-nitrophenyl)urea |
InChI |
InChI=1S/C22H21N3O3/c1-17-12-13-20(21(14-17)25(27)28)23-22(26)24(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,23,26) |
InChIキー |
QUCONQGNAWGIHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


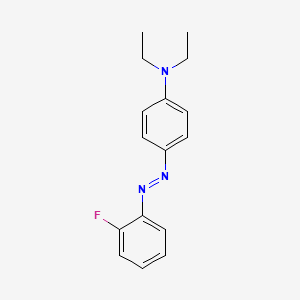
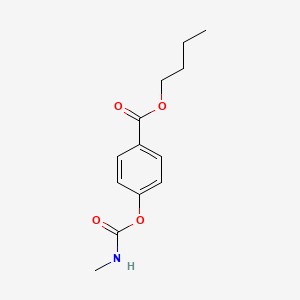


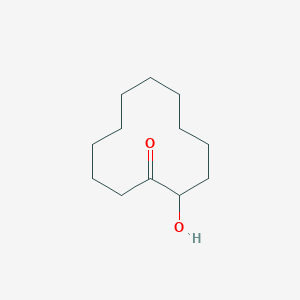

![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
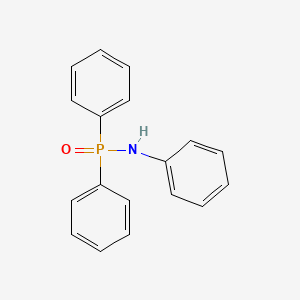
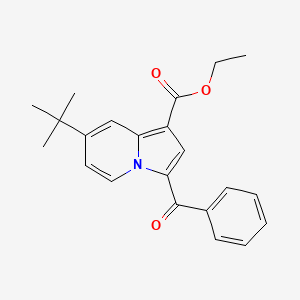


![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)


